5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine
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Overview
Description
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine is a chemical compound that features a pyrimidine ring substituted with a 4-chlorophenyl group and a 3-(trifluoromethyl)phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a 4-chlorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using 4-chlorophenyl halides.
Attachment of the 3-(Trifluoromethyl)phenoxy Group: The final step involves the introduction of the 3-(trifluoromethyl)phenoxy group through an etherification reaction. This can be done by reacting the pyrimidine intermediate with 3-(trifluoromethyl)phenol in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions (temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]quinoline: Similar structure but with a quinoline ring instead of a pyrimidine ring.
Uniqueness
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine is unique due to the presence of both a 4-chlorophenyl group and a 3-(trifluoromethyl)phenoxy group on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O/c18-14-6-4-11(5-7-14)12-9-22-16(23-10-12)24-15-3-1-2-13(8-15)17(19,20)21/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPVCWHLFCGEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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